![molecular formula C15H12N2O2 B2757574 3-(2-methylphenyl)-1H-quinazoline-2,4-dione CAS No. 2603-56-7](/img/structure/B2757574.png)
3-(2-methylphenyl)-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-methylphenyl)-1H-quinazoline-2,4-dione” is a synthetic compound . It is an analogue of methaqualone, a synthetic sedative best known for its medical and recreational popularity in the 1970s . Methaqualone is also known by various names such as Quaaludes, Ludes, Mandrax, and Sopor .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions . For instance, the synthesis of related compounds like 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides has been reported .Scientific Research Applications
- The synthesized compounds exhibited potent anti-urease activity, with IC50 values ranging from 0.0019 μM to 0.0532 μM . Notably, derivative 4i emerged as the most effective inhibitor .
- For instance, 4-(4-fluoro-phenylazo)-3-methyl-4H-isoxazol-5-one and 4-(3-acetyl-phenylazo)-3-methyl-4H-isoxazol-5-one demonstrated good antibacterial effects against Escherichia coli and Staphylococcus aureus .
Urease Inhibition
Antibacterial Properties
Building Block in Organic Synthesis
Mechanism of Action
Target of Action
Similar compounds such as oxadiazolones have been found to target several cysteine and serine hydrolases . Another compound, tolfenamic acid, which contains a similar 2-methylphenyl group, has been reported to target VEGFR-2 tyrosine kinase .
Mode of Action
For instance, oxadiazolones have a polypharmacological mode of action, where FabH, FphC, and AdhE play a central role . Tolfenamic acid derivatives have been shown to bind to VEGFR-2 tyrosine kinase .
Biochemical Pathways
For example, oxadiazolones have been shown to have high antibacterial potency against multidrug-resistant Staphylococcus aureus . Tolfenamic acid derivatives have been shown to inhibit cell growth by targeting the Wnt-β-catenin signaling pathway .
Pharmacokinetics
For instance, BMS-986142, a reversible BTK inhibitor, was found to have a half-life ranging from 7 to 11 hours, suggesting once-daily dosing .
Result of Action
For example, oxadiazolones have shown high antibacterial potency . Tolfenamic acid derivatives have demonstrated strong anticancer efficacy .
properties
IUPAC Name |
3-(2-methylphenyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-6-2-5-9-13(10)17-14(18)11-7-3-4-8-12(11)16-15(17)19/h2-9H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFQTRMCHISKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenyl)-1H-quinazoline-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.